molecular formula C9H13Br B2979226 rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene CAS No. 1955530-42-3

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene

Cat. No.: B2979226
CAS No.: 1955530-42-3
M. Wt: 201.107
InChI Key: MUDWRNMAPPGUIA-VGMNWLOBSA-N
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Description

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene: is a bicyclic compound featuring a bromomethyl group attached to a bicyclo[222]oct-2-ene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[2.2.2]oct-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include:

    Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene structure can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.

Major Products

    Substitution: Corresponding alcohols, amines, or thiols.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Saturated bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-2-ene: The parent compound without the bromomethyl group.

    Bicyclo[2.1.1]hexane: A structurally related compound with a different ring system.

    Bicyclo[3.1.0]hexane: Another related compound with a different ring structure.

Uniqueness

rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDWRNMAPPGUIA-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955530-42-3
Record name rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene
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